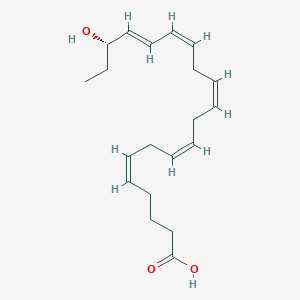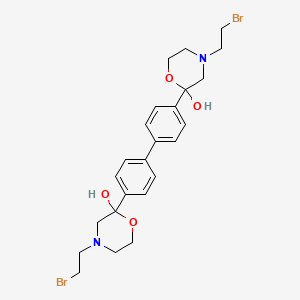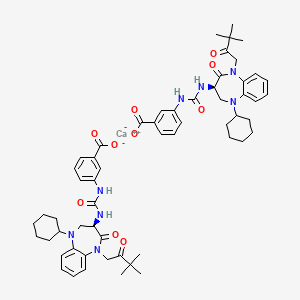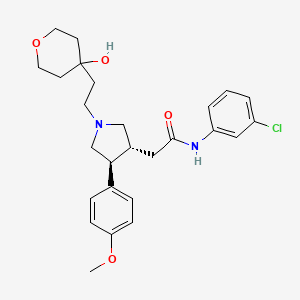
Disprocynium24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in conscious rats . It is particularly significant in the study of catecholamine metabolism and transport.
Preparation Methods
Disprocynium24 is synthesized through a series of chemical reactions involving isocyanine derivatives. The synthetic route typically involves the reaction of diisopropylamine with cyanine iodide under controlled conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of temperature and reaction times to ensure high yield and purity.
Chemical Reactions Analysis
Disprocynium24 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can alter its structure, impacting its inhibitory properties.
Substitution: Substitution reactions, particularly involving the cyanine group, can modify its activity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disprocynium24 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of catecholamine transport and metabolism.
Biology: Researchers use it to investigate the role of extraneuronal uptake in various physiological processes.
Medicine: It has potential therapeutic applications in conditions involving catecholamine dysregulation, such as hypertension and certain psychiatric disorders.
Mechanism of Action
Disprocynium24 exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of circulating catecholamines like noradrenaline and adrenaline. This inhibition leads to increased plasma concentrations of these catecholamines, affecting their metabolism and clearance . The molecular targets include the extraneuronal transporter for monoamine transmitters, which is part of the organic cation transporter family .
Comparison with Similar Compounds
Disprocynium24 is unique compared to other similar compounds due to its high potency and specificity for the extraneuronal monoamine transporter. Similar compounds include:
Isocyanines and Pseudoisocyanines: These compounds also inhibit noradrenaline transport but differ in their chemical structure and biological activity.
This compound stands out due to its rapid elimination kinetics and the need for constant rate infusions to maintain stable plasma levels .
Properties
Molecular Formula |
C25H27N2+ |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2Z)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChI Key |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N1/C(=C\C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)

![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)


![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)
![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)

![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
